Silver(I) Complex Stability: Me₃tren vs. Tren in DMSO
Me₃tren (tris[2-(methylamino)ethyl]amine) forms a more stable 1:1 complex with Ag(I) in DMSO than its unmethylated parent tren. Potentiometric and calorimetric measurements at 298.0 K and 0.1 mol·dm⁻³ ionic strength (Et₄NClO₄) yielded a log K of 8.86 for Me₃tren, compared to 7.69 for tren, representing a 15-fold increase in equilibrium constant [1]. The enhanced stability derives from the stronger σ-donating capacity of secondary amine nitrogen atoms relative to primary amines, which outweighs the modest steric penalty introduced by N-methylation at this intermediate substitution level [1].
| Evidence Dimension | Stability constant (log K) for Ag(I) complex formation |
|---|---|
| Target Compound Data | log K = 8.86 ± 0.02 |
| Comparator Or Baseline | tren (tris(2-aminoethyl)amine): log K = 7.69 ± 0.03 |
| Quantified Difference | Δlog K = +1.17 (≈15× higher binding constant) |
| Conditions | DMSO solvent, 298.0 K, I = 0.1 mol·dm⁻³ (Et₄NClO₄), potentiometric and calorimetric determination |
Why This Matters
Selection of Me₃tren over tren enables higher Ag(I) binding affinity in DMSO, which is critical for applications requiring robust metal chelation in non-aqueous media, such as homogeneous catalysis or metal separation processes.
- [1] Del Piero, S.; Fedele, R.; Melchior, A.; Polese, P.; Portanova, R.; Tolazzi, M. Affinity of Tripodal and Linear Tetraamines for Silver(I) in Dimethyl Sulfoxide. J. Solution Chem. 2008, 37, 543–551. View Source
